2,5-Dimethylbenzenesulfonohydrazide

Description

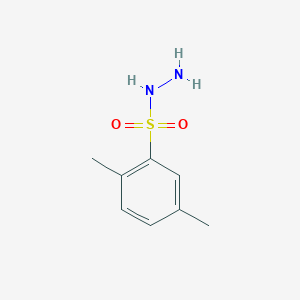

2,5-Dimethylbenzenesulfonohydrazide (CAS 38045-54-4) is a sulfonohydrazide derivative characterized by a benzene ring substituted with methyl groups at the 2- and 5-positions and a sulfonohydrazide (–SO₂–NH–NH₂) functional group at the 1-position. Its molecular formula is C₈H₁₂N₂O₂S, with a molecular weight of 200.26 g/mol . This compound is typically synthesized via the reaction of 2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate, a method analogous to other benzenesulfonohydrazides .

Sulfonohydrazides are widely employed in organic synthesis, particularly in the formation of Schiff bases, hydrazones, and heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2,5-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-7(2)8(5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRSHTGBDVFDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366429 | |

| Record name | 2,5-dimethylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38045-54-4 | |

| Record name | 2,5-dimethylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzenesulfonohydrazide can be synthesized through the reaction of 2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,5-Dimethylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The product is purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

2,5-Dimethylbenzenesulfonohydrazide reacts with aldehydes or ketones to form hydrazones, a hallmark reaction of sulfonohydrazides. These Schiff base derivatives are critical precursors for further transformations.

Example Reaction:

Reaction with 4-bromobenzophenone under reflux in ethanol yields N-[(E)-(4-bromophenyl)(phenyl)methylidene]-2,5-dimethylbenzenesulfonohydrazide (analogous to ).

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration to form the imine (C=N) bond .

Palladium-Catalyzed Rearrangements

When converted to its tosylhydrazone derivative, this compound participates in Pd-catalyzed rearrangements. For instance, allyl ether-bearing derivatives undergo trans-olefin formation under optimized conditions .

Key Reaction Parameters:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane

-

Temperature: 80°C

-

Yield: 55–60%

| Substrate | Product | Key Functional Group Tolerance | Source |

|---|---|---|---|

| Tosylhydrazone with allyl ether | trans-Olefin sulfonylhydrazone | Halogens (Br, Cl, F), electron-donating (-CH₃), and withdrawing (-NO₂, -CF₃) groups |

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2,5-Dimethylbenzenesulfonohydrazide is its antimicrobial properties. Research has shown that derivatives of sulfonohydrazides exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Case Study: Antibacterial Evaluation

A study evaluated the antimicrobial efficacy of several sulfonohydrazide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using a twofold serial dilution method.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 125 | Staphylococcus aureus |

| Other Derivative A | 250 | Escherichia coli |

| Other Derivative B | 500 | Klebsiella pneumoniae |

The results indicated that this compound was particularly effective against Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Another significant application of this compound lies in its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 10 | Cytotoxic |

| MDA-MB-231 (breast cancer) | 15 | Cytotoxic |

The compound showed promising results with low IC50 values, indicating potent anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action at the molecular level.

Findings from Molecular Docking

- The compound demonstrated a strong binding affinity to the active site of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial survival.

- Docking scores indicated favorable interactions with key amino acid residues in the enzyme's active site, suggesting potential as a novel antibacterial agent.

Synthesis and Characterization

The synthesis of this compound involves a straightforward reaction between appropriate sulfonyl chlorides and hydrazines. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of synthesized compounds.

Synthesis Overview

- Starting Materials : 2,5-dimethylbenzene sulfonyl chloride and hydrazine hydrate.

- Reaction Conditions : The reaction is typically carried out in an organic solvent under reflux conditions.

- Yield : The yield of pure product can reach up to 70% with proper optimization.

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methoxybenzenesulfonohydrazide

- CAS : 53516-94-2

- Molecular Formula : C₇H₉N₃O₄S

- Molecular Weight : 223.23 g/mol

- Substituents : Methoxy (–OCH₃) at the 4-position.

- Key Differences: The methoxy group is electron-donating via resonance, which decreases the electrophilicity of the sulfonyl group compared to the methyl-substituted analog. Demonstrates lower solubility in nonpolar solvents due to increased polarity from the –OCH₃ group. Used in the synthesis of selective serotonin reuptake inhibitors (SSRIs), highlighting its role in medicinal chemistry .

3,4-Dichlorobenzenesulfonohydrazide

- CAS : 6655-74-9

- Molecular Formula : C₆H₆Cl₂N₂O₂S

- Molecular Weight : 241.10 g/mol

- Substituents : Chlorine atoms at the 3- and 4-positions.

- Key Differences: Chlorine atoms are electron-withdrawing, enhancing the acidity of the sulfonohydrazide proton (N–H) and increasing reactivity in condensation reactions. Higher molecular weight and density compared to this compound. Applications in agrochemicals due to its stability and strong intermolecular interactions .

4-Methyl-3-nitrobenzenesulfonohydrazide

- CAS : 53516-94-2

- Molecular Formula : C₇H₉N₃O₄S

- Molecular Weight : 223.23 g/mol

- Substituents: Methyl (–CH₃) at the 4-position and nitro (–NO₂) at the 3-position.

- Key Differences: The nitro group strongly deactivates the benzene ring, reducing nucleophilicity at the sulfonohydrazide group. Exhibits lower thermal stability compared to this compound. Primarily used in specialized syntheses requiring controlled reactivity .

Comparative Data Table

Reactivity and Structural Influences

- Electronic Effects: Electron-donating groups (e.g., –CH₃ in this compound) enhance nucleophilicity at the hydrazide nitrogen, facilitating condensation reactions with aldehydes . Electron-withdrawing groups (e.g., –NO₂, –Cl) reduce nucleophilicity but increase acidity, favoring proton-driven reactions .

- Thermodynamic Properties: this compound’s lower polarity (due to –CH₃ groups) grants higher solubility in organic solvents compared to polar analogs like 4-methoxybenzenesulfonohydrazide .

Biological Activity

2,5-Dimethylbenzenesulfonohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of hydrazone compounds, which are known for their diverse biological activities. The structure consists of a sulfonyl group attached to a hydrazide moiety, which is critical for its biological interactions.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound has shown significant antibacterial activity with MIC values ranging from 15.625 to 125 µM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The antibacterial action is primarily bactericidal, involving the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

- Biofilm Inhibition : It exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Biofilm Inhibitory Concentration (MBIC) values between 62.216 and 124.432 µg/mL .

Antifungal Activity

The antifungal potential of this compound has also been explored:

- Activity Spectrum : While its antibacterial activity is notable, antifungal activity appears less pronounced. Some derivatives have shown moderate antifungal activity with MIC values around 62.5 µg/mL against certain fungal strains .

- Comparative Analysis : In comparison to established antifungal agents like nystatin (MIC 3.9 µg/mL), the hydrazide's efficacy remains lower but indicates potential for further development .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of hydrazone derivatives, including this compound:

- Cell Line Studies : In vitro studies have demonstrated activity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Mechanistic Insights : The compound may exert its effects through modulation of signaling pathways involved in cancer progression, although specific pathways remain to be fully elucidated .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethylbenzenesulfonohydrazide?

- Methodological Answer : A common approach involves reacting 2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate in a solvent like chloroform. The reaction is typically conducted at 0°C for 5 minutes, followed by stirring at room temperature for 4 hours. After quenching with NaCl-saturated water, the product is extracted with CH₂Cl₂, dried over Na₂SO₄, and purified under reduced pressure. Yields exceeding 90% can be achieved without further purification in some cases .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using chloroform:methanol (7:3) as the mobile phase .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm sulfonohydrazide functional groups and methyl substituents.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with standards.

Q. What in vitro assays are suitable for evaluating the fungicidal activity of this compound derivatives?

- Methodological Answer :

- Mycelial Growth Inhibition : Test compounds at 50 μg/mL against pathogens like Botrytis cinerea. Calculate EC₅₀ values using dose-response curves .

- Spore Germination Assays : Measure inhibition rates under controlled humidity and temperature.

- Enzyme Inhibition Studies : Target enzymes like B. cinerea protein kinase (PK) for mechanistic insights .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of this compound derivatives against fungal targets?

- Methodological Answer :

- Protein Preparation : Retrieve the crystal structure of B. cinerea PK (PDB ID) and optimize hydrogen bonding networks.

- Ligand Preparation : Generate 3D conformers of derivatives using software like AutoDock Vina.

- Docking Analysis : Score binding affinities (ΔG) and visualize interactions (e.g., hydrogen bonds, hydrophobic contacts) to identify critical residues .

Q. What computational approaches are effective for optimizing the structure-activity relationship (SAR) of sulfonohydrazide derivatives?

- Methodological Answer :

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with bioactivity data.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- ADMET Prediction : Evaluate toxicity and pharmacokinetics using tools like SwissADME .

Q. How should researchers assess the environmental impact of this compound in mixed contaminant systems?

- Methodological Answer :

- Toxic Unit (TU) Analysis : Calculate TU values for binary mixtures (e.g., with substituted benzenes) to classify joint action (additive, synergistic, antagonistic).

- Lambda (λ) Index : Quantify deviations from additive toxicity using λ > 1 (synergism) or λ < 1 (antagonism).

- Luminescent Bacteria Assays : Measure EC₅₀ shifts in Vibrio fischeri to validate mixture toxicity models .

Q. How can discrepancies in reported EC₅₀ values for sulfonohydrazide derivatives be resolved?

- Methodological Answer :

- Standardized Bioassays : Use identical fungal strains (e.g., ATCC-certified B. cinerea) and growth media.

- Dose-Response Curves : Apply nonlinear regression (e.g., four-parameter logistic model) to minimize variability.

- Statistical Validation : Report confidence intervals and use ANOVA to compare replicates across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.